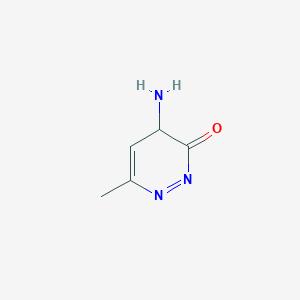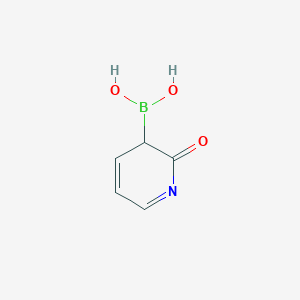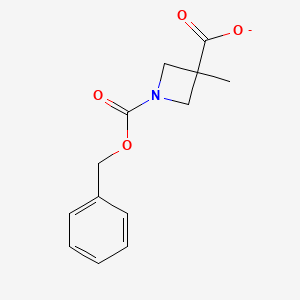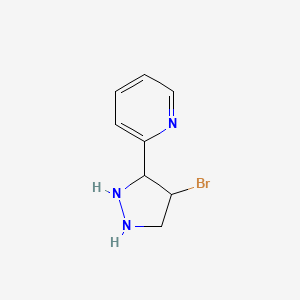![molecular formula C16H19N3O B12360087 2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)
2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound with a molecular formula of C16H11N3O and a molecular weight of 261.28 g/mol . This compound is known for its unique structure, which combines a pyrazole ring fused with a quinoline ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one typically involves the condensation of corresponding acids followed by hydrolysis and cyclization . One common method includes the use of tetrahydrofuran as a solvent medium, which yields the final compound with good efficiency .
Industrial Production Methods
While specific industrial production methods for 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one are not extensively documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: Substitution reactions, particularly involving the phenyl group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield a variety of substituted pyrazoloquinolines .
Scientific Research Applications
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various biological processes . The compound’s structure allows it to bind effectively to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinolines: These compounds share a similar core structure but differ in their substituents and functional groups.
Quinolinyl-pyrazoles: These compounds also feature a fused pyrazole and quinoline ring but may have different biological activities and chemical properties.
Uniqueness
2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H19N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-3,6-7,10,12,14-15,18H,4-5,8-9H2,(H,17,20) |
InChI Key |
JJRMRCAFZWMKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=CN(NC3C(=O)N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


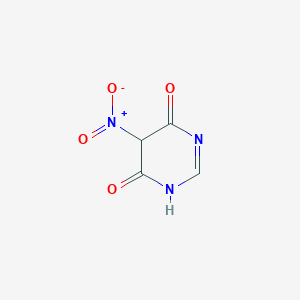
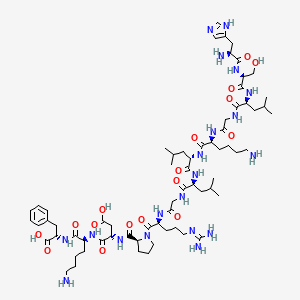
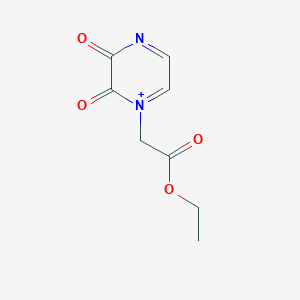
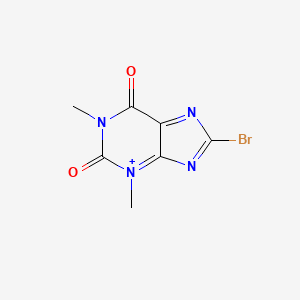
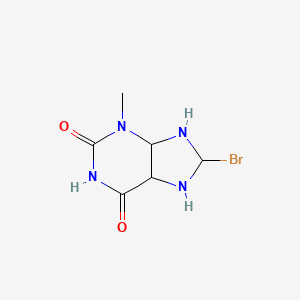
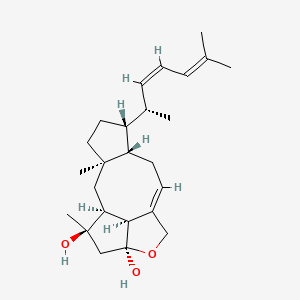
![Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12360051.png)
